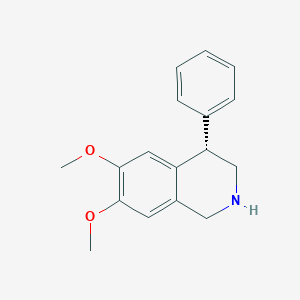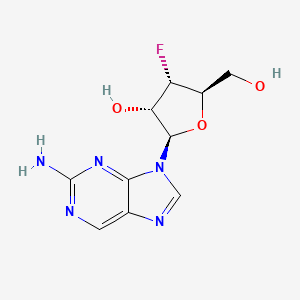
(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its unique structural features, which include a hex-1-en-1-yl chain substituted with two phenyl groups and a boronic acid moiety. The compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid typically involves the following steps:
Formation of the Hex-1-en-1-yl Chain: The hex-1-en-1-yl chain can be synthesized through a series of organic reactions, including alkylation and elimination reactions.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation or similar aromatic substitution reactions.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles such as Grignard reagents are used.
Major Products:
Oxidation Products: Boronic esters or borates.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in electron transfer reactions, influencing various molecular pathways.
Comparación Con Compuestos Similares
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but lacking the boronic acid moiety.
1-Boc-4-AP: A compound used in the synthesis of fentanyl derivatives, which shares some structural similarities.
Uniqueness: (E)-(1,2-Diphenylhex-1-en-1-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C18H21BO2 |
|---|---|
Peso molecular |
280.2 g/mol |
Nombre IUPAC |
[(E)-1,2-diphenylhex-1-enyl]boronic acid |
InChI |
InChI=1S/C18H21BO2/c1-2-3-14-17(15-10-6-4-7-11-15)18(19(20)21)16-12-8-5-9-13-16/h4-13,20-21H,2-3,14H2,1H3/b18-17- |
Clave InChI |
KDHOGZIXPOZQKU-ZCXUNETKSA-N |
SMILES isomérico |
B(/C(=C(/CCCC)\C1=CC=CC=C1)/C2=CC=CC=C2)(O)O |
SMILES canónico |
B(C(=C(CCCC)C1=CC=CC=C1)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11847185.png)
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzoic acid](/img/structure/B11847189.png)

![tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate](/img/structure/B11847209.png)


![3-[3-(4-tert-Butylphenyl)propyl]-N,N-dimethyloxetan-3-amine](/img/structure/B11847218.png)


![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)
![1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11847242.png)



